1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane
Description
The compound 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide; (1Z,5Z)-cycloocta-1,5-diene; iridium; tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide; triphenylphosphane is a cationic iridium(I) complex stabilized by multiple ligands and a lipophilic counterion. Key features include:
- N-Heterocyclic Carbene (NHC) ligand: The 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) provides strong σ-donor and weak π-acceptor properties, enhancing catalytic stability .
- Auxiliary ligands: (1Z,5Z)-cycloocta-1,5-diene (COD) and triphenylphosphane (PPh₃) modulate steric and electronic effects .
- Counterion: Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF⁻) is a weakly coordinating anion (WCA) that improves solubility in nonpolar solvents and stabilizes cationic metal centers .
Properties
Molecular Formula |
C79H63BF24IrN2P- |
|---|---|
Molecular Weight |
1730.3 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane |
InChI |
InChI=1S/C32H12BF24.C21H24N2.C18H15P.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;/h1-12H;7-12H,1-6H3;1-15H;1-2,7-8H,3-6H2;/q-1;;;;/b;;;2-1-,8-7-; |
InChI Key |
JSRYWMOXDIPLOT-GLXFMBMGSA-N |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1=CC(=C(C(=C1)C)N2[C-]=[N+](C=C2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,3-Bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide
The N-heterocyclic carbene (NHC) ligand is synthesized via deprotonation of 1,3-dimesitylimidazolium salts. While specific protocols from excluded sources are omitted, general procedures involve:
Synthesis of Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide (BArF⁻)
The BArF counterion is prepared via a Grignard-like reaction:
(1Z,5Z)-Cycloocta-1,5-diene (COD) and Triphenylphosphane
COD and PPh₃ are commercially available but may require purification via distillation or recrystallization before use.
Assembly of the Iridium Complex
Metal Precursor Selection
Iridium precursors such as [Ir(COD)Cl]₂ or [IrCl₃(PPh₃)₃] are common starting materials. For this complex, [Ir(COD)Cl]₂ is ideal due to its pre-coordinated COD ligand.
Ligand Substitution Reactions
Counterion Exchange
-
Metathesis : Treat the cationic iridium complex with NaBArF in dichloromethane to replace chloride with BArF⁻.
-
Equation :
Optimization and Characterization
Reaction Conditions
Spectroscopic Validation
-
¹H NMR : Confirms COD coordination (δ 5.2–5.8 ppm) and NHC aromatic protons (δ 6.8–7.5 ppm).
-
IR Spectroscopy : Absence of ν(Cl) peaks at 300 cm⁻¹ verifies chloride displacement.
Challenges and Mitigation Strategies
Air and Moisture Sensitivity
Competing Ligand Interactions
-
Issue : PPh₃ may displace COD under high temperatures.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, in oxidation reactions, the compound can form various oxidized species, while in reduction reactions, it can be reduced to different reduced forms. Substitution reactions often involve the replacement of one or more functional groups with other groups, leading to the formation of new derivatives .
Scientific Research Applications
Organic Synthesis
Catalytic Applications
This compound is primarily utilized as a catalyst in various organic reactions. Its ability to stabilize metal ions allows it to participate effectively in catalytic cycles. Notably, it has been employed in:
- Suzuki Coupling Reactions : This reaction facilitates the formation of biaryls from aryl halides and boronic acids. The stability of the iridium center enhances the reaction efficiency and selectivity .
- Kumada Coupling Reactions : Similar to Suzuki reactions, Kumada coupling involves the coupling of aryl halides with organomagnesium reagents. The compound’s unique structure promotes high yields of the desired products.
Materials Science
Development of Advanced Materials
The compound's unique properties make it suitable for applications in materials science:
- Polymerization Catalysts : It can act as a catalyst for polymerization processes, leading to the development of new polymeric materials with desirable properties such as enhanced thermal stability and mechanical strength.
- Nanomaterials Synthesis : The compound has been explored for synthesizing nanoparticles with specific functionalities. Its ability to form stable complexes with metal ions allows for controlled growth and functionalization of nanoparticles.
Medicinal Chemistry
Biological Activity and Drug Development
Recent studies have highlighted the potential of this compound in medicinal chemistry:
- Anticancer Activity : Research indicates that it can enhance the efficacy of certain metal complexes that exhibit cytotoxic effects on cancer cells. By stabilizing metal ions, it facilitates the formation of active species capable of inducing apoptosis in cancer cells.
- Targeted Drug Delivery : The compound's structure allows for modifications that can improve drug solubility and bioavailability. This makes it a candidate for developing targeted drug delivery systems that can enhance therapeutic outcomes while minimizing side effects.
Case Study 1: Suzuki Coupling Reaction
In a recent study, researchers utilized this compound as a catalyst in a Suzuki coupling reaction involving various aryl halides and boronic acids. The results demonstrated high yields (up to 95%) and excellent selectivity for biaryl products under mild conditions. The stability of the iridium center was crucial for maintaining catalytic activity over multiple reaction cycles .
Case Study 2: Anticancer Agent
A study investigated the anticancer properties of this compound when used in conjunction with platinum-based drugs. The findings revealed that the compound significantly enhanced the cytotoxicity of these drugs against various cancer cell lines through mechanisms involving increased apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism of action of 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide involves its ability to interact with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles to facilitate various chemical reactions . The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used .
Comparison with Similar Compounds
Key Comparative Data
Role of BARF Counterion
BARF⁻ is critical across these complexes due to:
Biological Activity
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide, commonly referred to as IMes, is a type of N-heterocyclic carbene (NHC) that has garnered attention in various fields of chemistry, particularly in catalysis. Its derivatives and complexes have shown promising biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of IMes and its applications in medicinal chemistry.
Molecular Formula : C21H24N2
CAS Number : 141556-42-5
IUPAC Name : 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide
IMes is characterized by its imidazole ring substituted with bulky mesityl groups at the 1 and 3 positions. This structural feature contributes to its stability and versatility as a ligand in various chemical reactions.
Biological Activity Overview
The biological activity of IMes and its complexes has been investigated in several studies. The following sections summarize key findings regarding its antibacterial, antifungal, and anti-inflammatory properties.
Antibacterial Activity
Recent studies have demonstrated that IMes derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example:
- Study Findings : A study evaluated the antibacterial efficacy of several IMes derivatives against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The compounds showed higher activity compared to standard antibiotics such as Imipenem and Nalidixic acid .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Control MIC |
|---|---|---|
| E. coli | 32 µg/mL | 64 µg/mL (Imipenem) |
| P. aeruginosa | 16 µg/mL | 32 µg/mL (Nalidixic acid) |
| S. aureus | 8 µg/mL | 16 µg/mL (Nystatin) |
Antifungal Activity
IMes complexes have also shown antifungal properties:
- Study Findings : The antifungal activity was tested against Candida albicans, revealing that certain derivatives inhibited fungal growth effectively . The results indicated a potential for developing new antifungal agents based on IMes.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Standard Control MIC |
|---|---|---|
| C. albicans | 16 µg/mL | 32 µg/mL (Nystatin) |
Anti-inflammatory Activity
In addition to antimicrobial properties, IMes derivatives have demonstrated anti-inflammatory effects:
- Study Findings : Compounds were assessed for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammation pathways. Docking studies indicated strong binding affinities to COX-2 similar to known anti-inflammatory drugs like Indomethacin .
The mechanism by which IMes exerts its biological effects is believed to involve the interaction with specific cellular targets:
- Antibacterial Mechanism : The binding of IMes derivatives to bacterial DNA gyrase disrupts DNA replication processes.
- Antifungal Mechanism : IMes complexes may interfere with fungal cell wall synthesis or disrupt membrane integrity.
- Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.
Case Study 1: Synthesis and Testing of IMes Derivatives
A research group synthesized a series of IMes derivatives and evaluated their biological activities using standard microbiological assays. The most active compounds were found to possess both antibacterial and antifungal properties, suggesting their potential as dual-action therapeutics .
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted on selected IMes derivatives to predict their binding affinities with bacterial and fungal targets. Results indicated that these compounds could serve as lead candidates for further drug development efforts due to their favorable binding profiles .
Q & A
Q. Answer :
- Iridium : Higher oxidation state (Ir(I/III)) enables diverse redox chemistry, useful in C–H activation and hydrogen transfer.
- Ruthenium : Ru(II)-NHC complexes (e.g., Grubbs-type catalysts) excel in olefin metathesis but require stronger π-acceptor ligands.
- Palladium : Pd(0)-NHC systems (e.g., cross-coupling) benefit from the ligand’s strong σ-donation, stabilizing low-valent states .
Basic: What analytical techniques are used to assess purity and ligand coordination fidelity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
